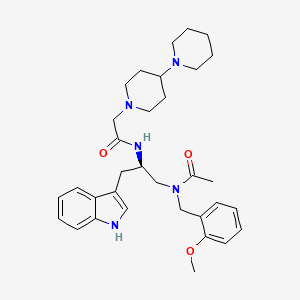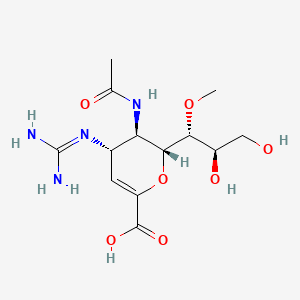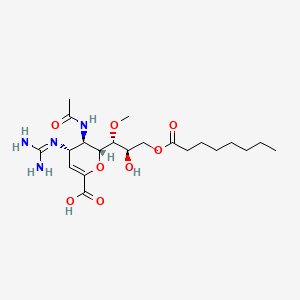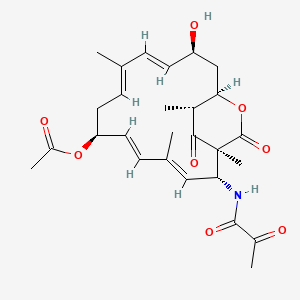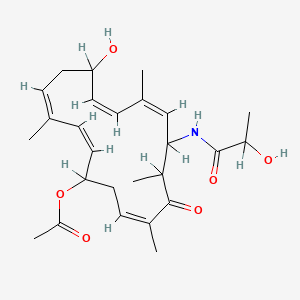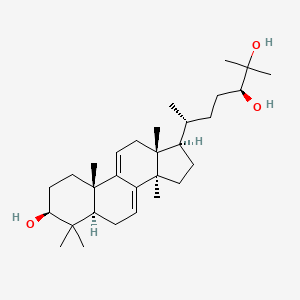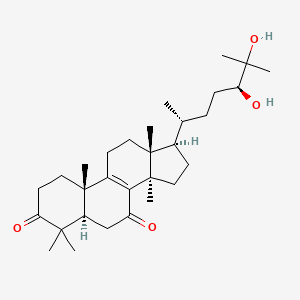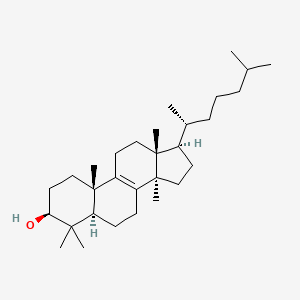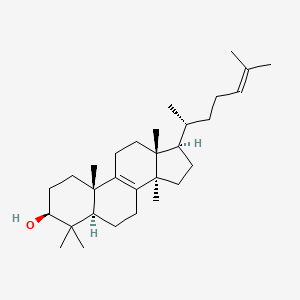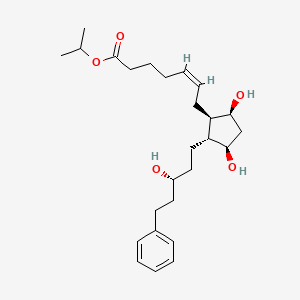
Latanoprost
Übersicht
Beschreibung
Latanoprost is a synthetic prostaglandin F2 alpha analog used primarily to treat elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension . It works by increasing the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure . This compound is applied topically as an eye drop and is known for its efficacy and minimal systemic side effects .
Wissenschaftliche Forschungsanwendungen
Latanoprost hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es den Abfluss von Kammerwasser aus den Augen über den uveoskleralen Weg erhöht . Es ist ein selektiver Agonist am Prostaglandin-F-Rezeptor, was zur Relaxation des Ziliarmuskels und einem erhöhten uveoskleralen Abfluss führt . Die Verbindung wird zunächst als Isopropylester-Prodrug verabreicht, das durch Esterasen in der Hornhaut hydrolysiert wird, um die aktive this compound-Säure zu bilden .
Wirkmechanismus
Target of Action
Latanoprost, a prodrug analog of prostaglandin F2 alpha, primarily targets the prostaglandin F receptor . This receptor plays a crucial role in regulating the outflow of aqueous humor from the eyes .
Mode of Action
This compound acts as a selective agonist at the prostaglandin F receptor . By binding to this receptor, this compound increases the sclera’s permeability to aqueous fluid . This action results in an increased outflow of aqueous humor from the eyes through the uveoscleral tract .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin F2 alpha pathway . By selectively stimulating the prostaglandin F2 alpha receptor, this compound increases the outflow of aqueous humor . This action may involve the remodeling of the extracellular matrix and regulation of matrix metalloproteinases .
Pharmacokinetics
This compound is an isopropyl ester prodrug that is absorbed through the cornea . Upon absorption, it is hydrolyzed by esterases to the biologically active form, this compound acid . The peak concentration in the aqueous humor is reached about two hours after topical administration . Once this compound acid reaches the circulation, it is quickly metabolized in the liver by fatty acid beta oxidation . The plasma half-life is only 17 minutes .
Result of Action
The primary result of this compound’s action is a reduction in intraocular pressure . By increasing the outflow of aqueous fluid, this compound lowers intraocular pressure . This reduction in pressure can help prevent complications such as optic nerve damage and visual field loss .
Biochemische Analyse
Biochemical Properties
Latanoprost is a prodrug that is hydrolyzed by esterases in the cornea to its active form, this compound acid . This active form interacts with the prostaglandin F2 alpha receptor, a G-protein coupled receptor, leading to a series of biochemical reactions that increase the outflow of aqueous humor . The interaction between this compound acid and the prostaglandin F2 alpha receptor involves the activation of matrix metalloproteinases, which remodel the extracellular matrix and facilitate increased fluid outflow .
Cellular Effects
This compound acid exerts several effects on various cell types within the eye. It primarily affects the cells of the ciliary muscle, leading to increased uveoscleral outflow . Additionally, this compound acid influences the expression of genes involved in extracellular matrix remodeling, such as matrix metalloproteinases . This remodeling process is crucial for maintaining the proper function of the trabecular meshwork and ensuring efficient fluid drainage from the eye .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to this compound acid, which then binds to the prostaglandin F2 alpha receptor on the surface of ciliary muscle cells . This binding activates a signaling cascade that includes the release of calcium ions and the activation of protein kinase C . These events lead to the remodeling of the extracellular matrix through the activation of matrix metalloproteinases, ultimately increasing the outflow of aqueous humor and reducing intraocular pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The drug is rapidly hydrolyzed to its active form upon administration, with peak effects occurring within a few hours . The reduction in intraocular pressure can last for up to 24 hours, making it suitable for once-daily administration . Long-term studies have shown that this compound maintains its efficacy over extended periods, with no significant degradation or loss of activity .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At therapeutic doses, this compound effectively reduces intraocular pressure without significant adverse effects . At higher doses, it can cause conjunctival hyperemia and other ocular surface changes . These findings highlight the importance of proper dosing to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is metabolized primarily in the liver through beta-oxidation of its fatty acid side chain . The metabolites, 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid, are then excreted via the kidneys . This metabolic pathway ensures the rapid clearance of the drug from the systemic circulation, minimizing the risk of systemic side effects .
Transport and Distribution
After topical administration, this compound is absorbed through the cornea and distributed within the aqueous humor of the eye . The active form, this compound acid, can be detected in the aqueous humor for up to 4 hours post-administration . The drug’s lipophilic nature facilitates its penetration through the corneal epithelium and its subsequent distribution within ocular tissues .
Subcellular Localization
This compound acid primarily localizes to the ciliary muscle cells, where it exerts its effects on the prostaglandin F2 alpha receptor . The drug does not appear to undergo significant post-translational modifications or targeting to other subcellular compartments . Its activity is largely confined to the extracellular matrix and the cell surface receptors involved in aqueous humor outflow regulation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Latanoprost wird durch einen mehrstufigen Prozess synthetisiert, der die Verwendung von chiralen Vorläufern und verschiedenen Reaktionsbedingungen beinhaltet. Ein effizienter Syntheseweg beinhaltet die Verwendung von Corey-Lacton-Diol als chiralem Substrat. Der Prozess beinhaltet Swern-Oxidation, Allylierung und Wittig-Reaktionsbedingungen . Die Reduktion von Keto- und Alken-Funktionsgruppen wird in einem Schritt mit einem kostengünstigen Katalysator wie Nickelchlorid und Natriumborhydrid in Methanol erreicht .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Skalierung der Labor-Synthesemethoden unter Sicherstellung von hoher Ausbeute und Reinheit. Ein patentiertes Verfahren beinhaltet die Reduktion einer Lacton-Gruppe unter Verwendung von Diisobutylaluminiumhydrid bei niedrigen Temperaturen . Dieses Verfahren ist effizient und skalierbar für die großtechnische Produktion .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Latanoprost unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Verbindung ist hydrolyseempfindlich und kann durch Esterhydrolyse in ihre aktive Form, this compound-Säure, umgewandelt werden .
Häufige Reagenzien und Bedingungen:
Oxidation: Die Swern-Oxidation wird bei der Synthese von this compound eingesetzt.
Reduktion: Nickelchlorid und Natriumborhydrid werden zur Reduktion von Keto- und Alken-Gruppen verwendet.
Substitution: Wittig-Reaktionsbedingungen werden zur Bildung der gewünschten Doppelbindungen eingesetzt.
Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist this compound-Säure, die die biologisch aktive Form der Verbindung darstellt .
Vergleich Mit ähnlichen Verbindungen
Latanoprost wird mit anderen Prostaglandin-Analogen wie Bimatoprost, Travoprost und Tafluprost verglichen:
Travoprost: Ähnlich wie this compound wird Travoprost zur Behandlung von Glaukom und okulärer Hypertension eingesetzt.
This compound zeichnet sich durch seine ausgewogene Wirksamkeit, Sicherheit und Patiententoleranz aus, was es für viele Patienten mit Glaukom und okulärer Hypertension zu einer bevorzugten Wahl macht .
Eigenschaften
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXICVAJURFBLW-CEYXHVGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041057 | |
| Record name | Latanoprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Latanoprost | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014792 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.29e-02 g/L | |
| Record name | Latanoprost | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014792 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Elevated intraocular pressure leads to an increased risk of glaucomatous visual field loss. The higher the intraocular pressure, the higher the risk of damage to the optic nerve and loss of visual field. Latanoprost selectively stimulates the prostaglandin F2 alpha receptor and this results in a decreased intraocular pressure (IOP) via the increased outflow of aqueous humor, which is often implicated in cases of elevated intraocular pressure. Possible specific mechanisms of the abovementioned increased aqueous outflow are the remodeling of the extracellular matrix and regulation of matrix metalloproteinases. These actions result in higher tissue permeability related to humor outflow pathways, which likely change outflow resistance and/or outflow rates. | |
| Record name | Latanoprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00654 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
130209-82-4, 155551-81-8 | |
| Record name | Latanoprost | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130209-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Latanoprost [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130209824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latanoprost, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155551818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latanoprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00654 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Latanoprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Latanoprost | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LATANOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z5B6HVF6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Latanoprost | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014792 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Latanoprost in reducing intraocular pressure (IOP)?
A: this compound, a prostaglandin F2α analog, primarily reduces IOP by increasing uveoscleral outflow of aqueous humor. []
Q2: Does this compound influence the trabecular meshwork outflow pathway?
A: While this compound's primary mechanism targets uveoscleral outflow, studies suggest it may also have a modest effect on trabecular meshwork outflow. []
Q3: How does this compound interact with its target to increase uveoscleral outflow?
A: this compound, after being hydrolyzed to its active free acid form, binds to prostaglandin FP receptors in the ciliary muscle and surrounding tissues. This binding initiates a cascade of intracellular signaling events, leading to extracellular matrix remodeling and increased permeability of the tissues involved in uveoscleral outflow. [, ]
Q4: What is the molecular formula and weight of this compound?
A: this compound has a molecular formula of C26H40O5 and a molecular weight of 432.59 g/mol. [, ]
Q5: Are there spectroscopic data available to confirm the structure of this compound?
A: Yes, this compound structure has been confirmed by various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and HRMS. []
Q6: How does temperature affect the stability of this compound?
A: this compound exhibits thermal instability. Studies reveal that while it remains stable at 4°C and 25°C, it degrades at higher temperatures. For instance, at 50°C, 10% degradation occurs within 8.25 days. []
Q7: Does exposure to light impact this compound stability?
A: Yes, this compound is susceptible to degradation upon exposure to ultraviolet radiation, particularly UVB. []
Q8: What practical storage recommendations can be derived from the stability data?
A: Based on its sensitivity to light and heat, this compound should ideally be stored in a cool, dark place, preferably below room temperature. []
Q9: How is this compound absorbed and distributed in the eye?
A: this compound, being an ester prodrug, is well absorbed through the cornea. After penetrating the cornea, it undergoes hydrolysis to its active free acid form, which then effectively reaches the aqueous humor, achieving peak concentration within 1-2 hours after topical application. [, ]
Q10: Describe the metabolism and excretion of this compound.
A: this compound is primarily metabolized in the liver, mainly through beta-oxidation, into more polar metabolites like the 1,2-dinor acid and 1,2,3,4-tetranor metabolites. These metabolites, along with a small amount of the active acid form, are primarily excreted in the urine and to a lesser extent in feces. [, ]
Q11: Is there any evidence of this compound accumulation in ocular tissues or systemically?
A: Studies in cynomolgus monkeys indicate no significant accumulation of this compound or its metabolites in ocular tissues or systemically after repeated topical administration. [, ]
Q12: What in vitro models have been used to study the effects of this compound on ocular cells?
A: Researchers have utilized cultured human Tenon fibroblasts (HTFs) and rabbit ciliary muscle (RCM) cells to investigate the effects of this compound on extracellular matrix remodeling, cellular contraction, and gene expression related to IOP regulation. [, ]
Q13: What animal models have been employed to investigate the efficacy and safety of this compound in glaucoma?
A: Albino rabbits, cynomolgus monkeys, and beagle dogs are among the animal models used to study the IOP-lowering effects, pharmacokinetics, and ocular safety of this compound. [, , , , ]
Q14: What are the key findings from clinical trials evaluating the efficacy of this compound in glaucoma patients?
A: Numerous clinical trials have demonstrated that this compound effectively reduces IOP in patients with open-angle glaucoma and ocular hypertension, both as monotherapy and in combination with other IOP-lowering medications. These trials have also highlighted its favorable long-term safety and tolerability profile compared to some other classes of glaucoma medications. [, , , , , , , , , , ]
Q15: Is there evidence of this compound resistance developing in patients with glaucoma?
A: While this compound is generally effective, some patients may experience a diminished response over time, termed "this compound non-response." The mechanisms underlying this phenomenon are not fully understood but may involve changes in prostaglandin receptor expression or function, alterations in downstream signaling pathways, or increased resistance to uveoscleral outflow. []
Q16: What are the most common ocular adverse events associated with this compound?
A: The most frequently reported ocular adverse events associated with this compound are conjunctival hyperemia, increased iris pigmentation, hypertrichosis (growth of eyelashes), and ocular surface irritation. [, ]
Q17: Are there any concerns regarding the long-term safety of this compound, particularly regarding its potential to cause malignant melanoma?
A: Extensive safety data from clinical trials and post-marketing surveillance have not established a causal link between this compound use and malignant melanoma, either ocular or cutaneous. While this compound can increase iris pigmentation, this effect is thought to be due to stimulation of melanin synthesis and not an increase in melanocyte proliferation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


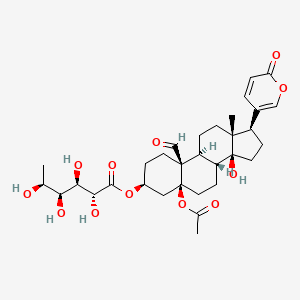
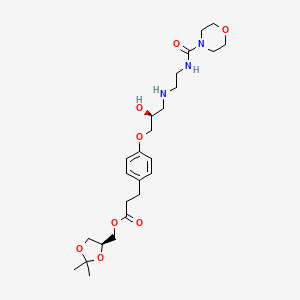
![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-3-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1674459.png)
